2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound with a unique structure that combines pyrimidine, thiazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is formed via a cyclization reaction, often involving thiourea and α-haloketones.
Coupling Reaction: The pyrimidine and thiazole intermediates are coupled using a sulfonyl chloride derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions
Major Products
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Sulfonamides or other derivatives
Scientific Research Applications
2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or modulate the activity of enzymes involved in critical biological processes, leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-N-[(2E)-6-METHOXY-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]ACETAMIDE
- 2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-2-PHENYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE
Uniqueness
2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H17N5O6S3 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O6S3/c1-2-3-11-8-14(24)21-18(20-11)30-10-15(25)22-17-19-9-16(31-17)32(28,29)13-6-4-12(5-7-13)23(26)27/h4-9H,2-3,10H2,1H3,(H,19,22,25)(H,20,21,24) |
InChI Key |
OFYQQMDBKACYET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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